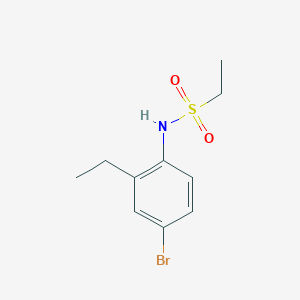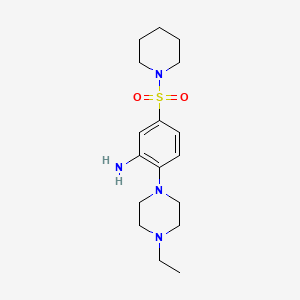
N-(4-bromo-2-ethylphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromo-2-ethylphenyl)ethanesulfonamide (N-BEPS) is a synthetic compound derived from the bromo-2-ethylphenyl group, which is a type of aromatic sulfonamide. It is a white crystalline solid that is soluble in water and is used in a variety of scientific and medical applications. N-BEPS has been studied for its potential to act as an anticonvulsant, an anti-inflammatory, an antifungal, and an antineoplastic agent. It has also been used in laboratory experiments to study the mechanisms of action of various drugs.
Scientific Research Applications
Oncology Research
“N-(4-bromo-2-ethylphenyl)ethanesulfonamide” has been studied in the field of oncology. It has been found to induce tumor cell death by targeting NRF2 . This suggests potential applications in cancer treatment, particularly for cancers that are resistant to traditional therapies.
Chemical Properties and Data Collection
The National Institute of Standards and Technology (NIST) has collected data on “N-(4-bromo-2-ethylphenyl)ethanesulfonamide”, including its molecular weight and structure . This information is crucial for researchers in various fields, including chemistry and materials science.
Amine Protection in Organic Synthesis
While not directly related to “N-(4-bromo-2-ethylphenyl)ethanesulfonamide”, sulfonamides, a class of compounds to which it belongs, are often used in organic synthesis for amine protection . This could suggest potential applications in the synthesis of complex organic molecules.
properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-8-7-9(11)5-6-10(8)12-15(13,14)4-2/h5-7,12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXQIDBRPKKHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NS(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-ethylphenyl)ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2644064.png)


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2644068.png)
![Tert-butyl 3-[(fluorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644070.png)



![3-(3-chlorobenzyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2644077.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2644080.png)

![3-chloro-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]aniline dihydrochloride](/img/structure/B2644084.png)
![Ethyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2644085.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-cyclopentyl-N-methylacetamide](/img/structure/B2644087.png)